molecular formula C25H23ClN2O4S B2494471 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895642-68-9

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2494471
CAS No.: 895642-68-9
M. Wt: 482.98
InChI Key: FZHPIXIAZVSRPC-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with various functional groups, including a chlorobenzenesulfonyl group, dimethoxy groups, and a methylphenylmethyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfonylation: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base such as pyridine.

    N-Alkylation: The final step involves the N-alkylation of the quinoline nitrogen with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

    Dimethoxyquinoline derivatives: Compounds with similar quinoline cores but different substituents.

    N-alkylated quinolines: Compounds with similar N-alkylation patterns but different substituents on the quinoline core.

Uniqueness

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is unique due to the specific combination of functional groups and their positions on the quinoline core. This unique structure confers distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c1-16-4-6-17(7-5-16)14-28-25-20-12-22(31-2)23(32-3)13-21(20)27-15-24(25)33(29,30)19-10-8-18(26)9-11-19/h4-13,15H,14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHPIXIAZVSRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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